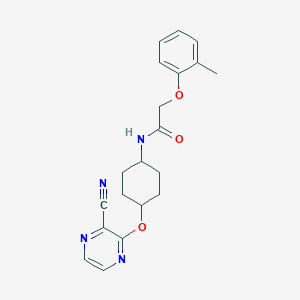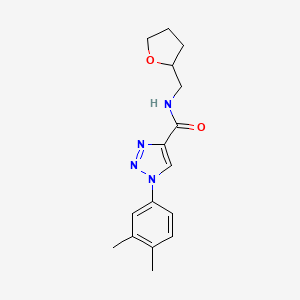![molecular formula C18H16N4OS B2728414 3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole CAS No. 1428359-14-1](/img/structure/B2728414.png)
3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Synthesis and Derivative Studies
Research on compounds structurally related to "3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole" has explored various synthetic routes to create pyrazole and pyrazolone derivatives, highlighting their chemical versatility and potential as scaffolds for further modification. For instance, El‐Metwally and Khalil (2010) described the synthesis of new pyrazole derivatives starting from 1,3-Diphenyl-2-pyrazolin-5-one, showcasing the chemical flexibility of pyrazole compounds for generating diverse molecules (El‐Metwally & Khalil, 2010).
Biological Activity and Pharmacological Potential
Research on pyrazolo[1,5-a]pyrimidines and related structures has demonstrated significant interest due to their biological activities. Notably, compounds within this chemical class have been investigated for their antimicrobial, anticancer, and enzyme inhibitory effects. For example, studies have highlighted the synthesis and evaluation of pyrazole-1,2,4-triazole hybrids for their antibacterial and anticancer activity, underscoring the therapeutic potential of these compounds in medicinal chemistry (Mallisetty et al., 2022).
Corrosion Inhibition
Beyond pharmacological applications, research has also ventured into the use of bipyrazolic compounds as corrosion inhibitors for metals in acidic media, showcasing the chemical's utility in materials science and industrial applications (Chetouani et al., 2005).
properties
IUPAC Name |
3,5-dimethyl-4-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-15(13(2)23-21-12)11-24-18-17-10-16(14-6-4-3-5-7-14)20-22(17)9-8-19-18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFJPRELJLPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)



![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)
![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)

